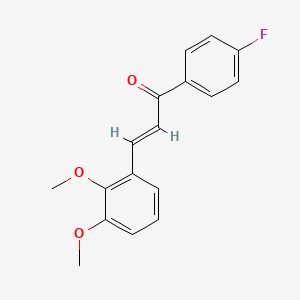

(2E)-3-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

描述

Introduction to Chalcone Derivatives and Their Significance

Historical Context and Evolution of Chalcone Research

Chalcones, first synthesized in the late 19th century, gained prominence after the isolation of natural analogs in the early 20th century. Early work by Kostanecki and Tambor established foundational synthetic methods, leveraging Claisen-Schmidt condensation to couple aromatic aldehydes and ketones. The discovery of chalcones in plants like Andrographis lobelioides and Combretum yunnanense further spurred interest in their bioactivities, including anticancer and anti-inflammatory properties.

The fluorinated chalcone derivative (2E)-3-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one emerged from efforts to enhance the pharmacokinetic profiles of natural chalcones. Fluorine incorporation, a strategy widely adopted in medicinal chemistry, aims to improve metabolic stability and target binding. This compound exemplifies the fusion of traditional chalcone chemistry with modern halogenation techniques.

Current Trends in Chalcone-Based Drug Discovery

Chalcones are recognized as "privileged structures" due to their modular synthesis and adaptability to structural modifications. Recent trends include:

- Targeted anticancer agents : Fluorinated chalcones exhibit enhanced cytotoxicity by inhibiting tubulin polymerization or modulating reactive oxygen species (ROS) pathways.

- Antimicrobial scaffolds : Methoxy and fluorine substituents improve interactions with bacterial enzymes like DNA gyrase.

- Neuroprotective candidates : Analogues with hydroxyl or methoxy groups show promise in mitigating oxidative stress in neurodegenerative models.

Table 2: Bioactive Chalcone Derivatives in Development

| Compound Class | Target Indication | Mechanism of Action |

|---|---|---|

| Fluorinated chalcones | Colorectal cancer | ROS scavenging, apoptosis induction |

| Methoxy-substituted chalcones | Bacterial infections | Enzyme inhibition (e.g., DNA gyrase) |

| Hybrid chalcone-quinones | Neurodegeneration | NRF2 pathway activation |

Synthetic routes to this compound typically involve aldol condensation between 4-fluoroacetophenone and 2,3-dimethoxybenzaldehyde under basic conditions. Computational studies highlight its favorable binding to kinases and oxidoreductases, underscoring its versatility.

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO3/c1-20-16-5-3-4-13(17(16)21-2)8-11-15(19)12-6-9-14(18)10-7-12/h3-11H,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZKJTCSHIJSTJ-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2E)-3-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial properties. This article summarizes the current understanding of its biological activity, supported by relevant studies and data.

- Chemical Name : this compound

- CAS Number : 1346457-86-0

- Molecular Formula : C17H15FO3

- Molecular Weight : 286.3 g/mol

Antiproliferative Effects

Recent studies indicate that chalcone derivatives can significantly inhibit the proliferation of various cancer cell lines. For instance, a study focused on melanoma cells demonstrated that this compound induces cell cycle arrest at the G2/M phase. This arrest is associated with the modulation of specific proteins such as cyclin B1 and p21, which are crucial for cell cycle progression .

Induction of Apoptosis

The compound has also been shown to induce apoptosis in cancer cells. Mechanistic studies reveal that it triggers mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and an increase in the Bax/Bcl-xL ratio. These changes lead to cytochrome c release and subsequent activation of caspases (caspase 3/7), which are essential for the apoptotic process .

Antimicrobial Activity

Chalcones, including this compound, have demonstrated antibacterial properties against various strains. Research indicates that they can modify antibiotic effectiveness and exhibit significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Study on Melanoma Cells

In vitro studies conducted on A2058 and BLM melanoma cell lines revealed that treatment with this compound resulted in:

- Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase.

- Apoptotic Markers : Increased expression of pro-apoptotic proteins and activation of caspase pathways.

- DNA Damage Response : Induction of DNA damage markers such as ATM kinase phosphorylation .

Antibacterial Studies

Another study evaluated the antibacterial activity of various chalcone derivatives, including this compound. The findings highlighted:

- Inhibition Zones : Significant inhibition against bacterial strains such as Staphylococcus aureus.

- Synergistic Effects : Enhanced activity when combined with traditional antibiotics .

Data Summary Table

相似化合物的比较

Methoxy vs. Halogen Substituents

- Methoxy Substitution: The 2,3-dimethoxy groups on the A-ring contribute to steric bulk and moderate electron-donating effects. In contrast, chalcones like 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) with bromine and iodine substituents exhibit lower IC50 values (4.7 μM vs. 70.79 μM for methoxy-substituted analogs) due to increased electronegativity and polarizability .

- Fluorine Substitution : The 4-fluorophenyl group on the B-ring enhances binding affinity in enzyme inhibition assays compared to methoxy or methyl groups. For example, replacing 4-fluorophenyl with 4-methoxyphenyl (as in 2p ) increases IC50 from 25.07 μM to 70.79 μM .

Amino vs. Methoxy/Fluorine Substitution

- (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one () demonstrates higher antimalarial activity (50% inhibition of PfFd-PfFNR interaction) compared to non-amino-substituted chalcones. The amino group facilitates electrostatic interactions with target proteins, a feature absent in the 4-fluorophenyl analog .

Anticancer Activity

- The compound shares structural similarities with Lonchocarpin (), a chalcone inducing apoptosis in prostate cancer cells. However, Lonchocarpin’s 3,4,5-trimethoxyphenyl group confers superior cell cycle arrest activity compared to the 2,3-dimethoxy substitution in the target compound .

- Cardamonin (IC50 = 4.35 μM), a natural chalcone with hydroxyl groups on the A-ring, outperforms the synthetic dimethoxy derivative (IC50 > 25 μM), highlighting the importance of hydroxyl over methoxy groups for potency .

Antimicrobial and Synergistic Effects

- In combination with ampicillin, the methylphenyl analog (2E)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one () shows activity against β-lactamase-producing Staphylococcus aureus. The fluorophenyl variant may exhibit enhanced membrane penetration due to fluorine’s electronegativity but lacks direct data .

Enzyme Inhibition

- MAO-B Inhibition : The target compound’s fluorophenyl group aligns with MAO-B inhibitors like O10 and O23 (), which show neuroprotective effects in Parkinson’s models. However, the dimethoxy groups may reduce selectivity compared to benzodioxol or dihydrobenzodioxin substituents .

Structural and Electronic Comparisons

Crystallographic and Computational Insights

- The title compound’s bond lengths and angles are comparable to (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one (), but methoxy groups introduce greater torsional strain than halogens .

- DFT studies on related dimethoxy-fluorophenyl chalcones () reveal reduced dipole moments compared to nitro- or bromo-substituted analogs, impacting solubility and membrane permeability .

常见问题

Basic: What are the key considerations for synthesizing (2E)-3-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one via Claisen-Schmidt condensation?

Methodological Answer:

The Claisen-Schmidt condensation is optimized by:

- Reactant Ratios: Use equimolar amounts of 4-fluoroacetophenone and 2,3-dimethoxybenzaldehyde to minimize side products like aldol adducts.

- Base Selection: Aqueous NaOH or KOH (10–20% w/v) under reflux (60–80°C) promotes enolate formation while avoiding over-oxidation .

- Solvent Choice: Ethanol or methanol enhances solubility of aromatic ketones and aldehydes.

- Reaction Monitoring: Thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) tracks progress; the chalcone typically elutes with Rf ≈ 0.5–0.6.

- Purification: Recrystallization from ethanol or column chromatography (silica gel, gradient elution) removes unreacted starting materials .

Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- <sup>1</sup>H NMR: Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated protons). The 4-fluorophenyl group shows a doublet (δ 7.8–8.1 ppm), while 2,3-dimethoxyphenyl protons resonate at δ 6.7–7.3 ppm .

- IR Spectroscopy: Detect the conjugated carbonyl stretch (νC=O ≈ 1650–1680 cm<sup>−1</sup>) and absence of aldehyde νC=O (~1700 cm<sup>−1</sup>).

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]<sup>+</sup> at m/z 314.12 (C17H15FO3).

- Melting Point: Compare with literature values (e.g., 145–148°C) to assess purity .

Advanced: How can X-ray crystallography elucidate the stereochemical configuration and intermolecular interactions of this chalcone derivative?

Methodological Answer:

- Crystal Growth: Slow evaporation of a saturated dichloromethane/hexane solution yields single crystals.

- Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) at 295 K. The (E)-configuration is confirmed by torsion angles (C1-C2-C3-C4 ≈ 180°).

- Intermolecular Interactions: Analyze π-π stacking between aromatic rings (3.5–4.0 Å) and C-H···O/F hydrogen bonds using software like Mercury .

- Packing Diagrams: Visualize crystal lattice stability via weak interactions (e.g., van der Waals forces) using CrystalExplorer .

Advanced: What computational methods are employed to predict the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-311+G(d,p) to calculate hyperpolarizability (β) and dipole moment (μ). The 4-fluorophenyl group enhances β due to electron-withdrawing effects .

- HOMO-LUMO Analysis: A narrow energy gap (ΔE ≈ 3.5–4.0 eV) suggests charge-transfer potential.

- Molecular Electrostatic Potential (MEP): Identify electrophilic regions (carbonyl group) for reactivity predictions .

Advanced: How should researchers design in vitro assays to evaluate its potential anticancer activity?

Methodological Answer:

- Cell Lines: Use MCF-7 (breast) and A549 (lung) cancer cells, with HEK-293 (normal) for selectivity.

- MTT Assay: Incubate cells with 10–100 μM compound for 48 hrs. Calculate IC50 values; compare to cisplatin controls.

- Apoptosis Markers: Perform flow cytometry with Annexin V/PI staining and caspase-3/7 activation assays .

- Mechanistic Studies: Conduct Western blotting for p53 and Bcl-2 to assess apoptotic pathways .

Advanced: How can discrepancies in biological activity data between halogen-substituted analogs be systematically analyzed?

Methodological Answer:

- Structural Comparisons: Compare IC50 values of 4-F, 4-Cl, and 4-Br analogs. Fluorine’s electronegativity may reduce cytotoxicity but improve solubility .

- QSAR Modeling: Correlate substituent Hammett constants (σ) with bioactivity. Negative σ values (electron-donating groups) often enhance antimicrobial activity .

- Molecular Docking: Simulate binding to target proteins (e.g., EGFR or DNA topoisomerase II) to rationalize activity differences .

Advanced: What strategies optimize the reaction yield and regioselectivity when modifying substituents on the aromatic rings?

Methodological Answer:

- Directed Ortho-Metalation: Use LiTMP to functionalize the 2,3-dimethoxyphenyl group selectively .

- Microwave-Assisted Synthesis: Reduce reaction time (20–30 mins vs. 6–8 hrs) and improve yield (85% vs. 60%) .

- Catalytic Systems: Employ CeCl3·7H2O/NaI to enhance regioselectivity in cross-coupling reactions .

Advanced: How do solvent polarity and catalyst selection influence the kinetics of nucleophilic addition reactions involving this compound?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in Michael additions, increasing reaction rates (k ≈ 0.15 min<sup>−1</sup> in DMSO vs. 0.05 min<sup>−1</sup> in toluene) .

- Catalyst Screening: L-proline (20 mol%) in THF achieves enantiomeric excess (ee > 90%) in asymmetric aldol reactions .

- Kinetic Studies: Use UV-Vis spectroscopy to monitor absorbance changes (λmax ≈ 320 nm) during nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。